molecular formula C14H16O4 B1454060 Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate CAS No. 1019457-35-2

Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate

Cat. No. B1454060
M. Wt: 248.27 g/mol
InChI Key: PUGQIIOTHJFXBQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves a detailed look at the compound’s molecular structure, including bond lengths and angles, functional groups, and any notable structural features.



Chemical Reactions Analysis

This would involve detailing any known reactions that the compound undergoes, including reactants, products, and conditions.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and any other relevant physical or chemical properties.


Scientific Research Applications

  • Crystallography

    • The compound “ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” has been studied in the field of crystallography .
    • The crystal structure of the compound was determined using X-ray diffraction data .
    • The crystal structure is orthorhombic, with a = 18.781 (7) Å, b = 15.749 (6) Å, c = 14.081 (5) Å, V = 4165 (3) ų, Z = 8, Rgt (F) = 0.0614, wRref (F²) = 0.1874, T = 296 (2) K .
    • The results of this study provide valuable information about the crystal structure of this compound, which can be useful in various scientific fields .
  • Organic Chemistry

    • A derivative of the compound, “[4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone”, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
    • The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • The structure of the compound was fully characterized by IR, ¹H, ¹³C-NMR, and X-ray diffraction data .
    • Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Synthetic Chemistry

    • A study describes the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol derivative from 2-hydroxy-4,5-dimethylacetophenone .
    • The structure of the synthesized hydrazone compound was well characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, ¹H NMR and mass spectral studies .
  • Grignard Reagents in Organic Chemistry

    • Grignard reagents are used in the synthesis of alcohols from aldehydes and ketones .
    • The reaction involves the formation of a carbanion, which is highly reactive and a strong nucleophile .
    • The reaction must occur in a solution, and water must be excluded because the Grignard reagent will react with it .
    • The use of ether as a solvent is common because it is polar aprotic, meaning that there aren’t hydrogens for the carbanion to readily steal .
  • Synthesis of Quinoline Derivatives

    • A derivative of the compound, “[4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone”, was synthesized from p-toluidine, benzaldehyde, and trans-methylisoeugenol .
    • The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Crystallography

    • The compound “ethyl 4- (3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” has been studied in the field of crystallography .
    • The crystal structure of the compound was determined using X-ray diffraction data .
    • The crystal structure is orthorhombic, with a = 18.781 (7) Å, b = 15.749 (6) Å, c = 14.081 (5) Å, V = 4165 (3) ų, Z = 8, Rgt (F) = 0.0614, wRref (F²) = 0.1874, T = 296 (2) K .
    • The results of this study provide valuable information about the crystal structure of this compound, which can be useful in various scientific fields .
  • Synthesis of Alcohols Using Grignard Reagents

    • Grignard reagents are used in the synthesis of alcohols from aldehydes and ketones .
    • The reaction involves the formation of a carbanion, which is highly reactive and a strong nucleophile .
    • The reaction must occur in a solution, and water must be excluded because the Grignard reagent will react with it .
    • The use of ether as a solvent is common because it is polar aprotic, meaning that there aren’t hydrogens for the carbanion to readily steal .
  • Suzuki–Miyaura Coupling

    • This is a type of palladium-catalyzed cross coupling reaction .
    • It is used to synthesize organic compounds by coupling boronic acids with organic halides .
    • The reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .

Safety And Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions when handling the compound.


Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGQIIOTHJFXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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